molecular formula C18H27NO B140602 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan CAS No. 157622-55-4

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Cat. No. B140602
M. Wt: 273.4 g/mol
InChI Key: IJICKINLCUKIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan, also known as DANTNH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DANTNH belongs to the class of naphthalene derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism Of Action

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are key contributors to the pathogenesis of neurodegenerative diseases. 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan also enhances the activity of antioxidant enzymes, which helps to protect cells from damage caused by oxidative stress.

Biochemical And Physiological Effects

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect cells from oxidative stress. 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan has also been shown to have a protective effect on the nervous system, promoting the survival of neurons and preventing their degeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan in lab experiments is its high purity and yield, which makes it an ideal candidate for large-scale production. However, one of the limitations of using 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the research of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan. One potential direction is the development of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the study of the molecular mechanisms underlying the therapeutic effects of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan, which could lead to the development of more effective treatments for these diseases. Additionally, further research is needed to determine the optimal dosage and administration of 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan for therapeutic use.

Scientific Research Applications

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

157622-55-4

Product Name

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dipropyl-2,3,5,6,7,8-hexahydrobenzo[f][1]benzofuran-7-amine

InChI

InChI=1S/C18H27NO/c1-3-8-19(9-4-2)17-6-5-14-11-15-7-10-20-18(15)13-16(14)12-17/h11,13,17H,3-10,12H2,1-2H3

InChI Key

IJICKINLCUKIHY-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

Canonical SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

Other CAS RN

157622-55-4

synonyms

7-(N,N-dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
S 11566
S 14297
S-11566
S-14297

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.4 g of propyl iodide and 11 g of potassium carbonate are added to 1.5 g of the compound of Example 2 dissolved in 10 ml of acetonitrile.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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